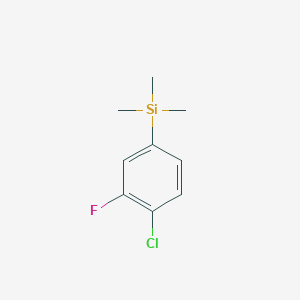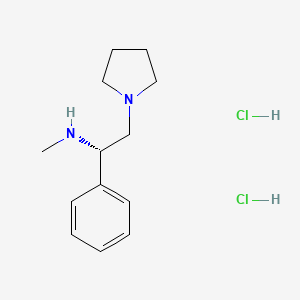![molecular formula C10H20N2O4 B7779460 (2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7779460.png)
(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure and reactivity, making it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes may include steps such as alkylation, halogenation, and cyclization, depending on the specific structure of the compound. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes. These methods are designed to produce the compound efficiently and cost-effectively while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced species.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include a range of derivatives with different functional groups, which may have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
The compound “(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, contributing to the development of new materials and chemical processes.
Biology: The compound may be studied for its interactions with biological molecules, providing insights into biochemical pathways and mechanisms.
Medicine: Research into the potential therapeutic applications of “this compound” includes its use as a drug candidate or as a tool for studying disease mechanisms.
Industry: The compound’s unique properties make it valuable in various industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which “(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The detailed understanding of these mechanisms is crucial for developing new applications and optimizing the compound’s use in various fields.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” include those with related molecular structures or functional groups. These compounds may share some properties but also exhibit unique characteristics that distinguish them from “this compound”.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of structural features and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective or versatile.
Propiedades
IUPAC Name |
(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVNPYPOOQUJF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC[NH3+])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC[NH3+])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














